1,3-Propanediol
Overview
Description
1,3-Propanediol is an organic compound with the chemical formula C₃H₈O₂. It is a three-carbon diol, meaning it has two hydroxyl groups (-OH) attached to the first and third carbon atoms. This compound is a colorless, viscous liquid that is miscible with water. It is widely used in the production of polymers, cosmetics, pharmaceuticals, and as a solvent .
Scientific Research Applications
1,3-Propanediol has a wide range of applications in scientific research and industry:
Polymer Production: It is used as a monomer in the production of polytrimethylene terephthalate (PTT), a type of polyester used in textiles and carpets.
Cosmetics: It is used as a humectant and emollient in skincare products.
Pharmaceuticals: It serves as a solvent and excipient in drug formulations.
Biodegradable Plastics: It is used in the production of biodegradable plastics, contributing to environmental sustainability.
Mechanism of Action
Target of Action
1,3-Propanediol (1,3-PDO) primarily targets two enzymes: Haloalkane dehalogenase from Pseudomonas paucimobilis and ADP-ribosylation factor 1 in humans .
Mode of Action
It is known that in the oxidative pathway, nad + -dependent glycerol dehydrogenase enzyme converts glycerol to dihydroxyacetone (dha), which is phosphorylated to dihydroxyacetone phosphate (dhap) by transfer of phosphate group from atp in the presence of kinase enzyme .
Biochemical Pathways
1,3-PDO is produced from renewable feedstocks like glycerol through green processes. The comprehensive development of biological routes for 1,3-PDO production from glycerol, sugars, and other carbon sources using engineered producers, new chassis, and new pathways has been elaborated . The recently developed bioprocesses using microbial consortia and electro-fermentation are also included .
Result of Action
It is known that the development of more efficient microbial cell factories and new bioprocesses to use diversified cheap feedstocks, eliminate by-product formation, and avoid the requirement of adding expensive cofactors is highly desired to further reduce production costs .
Action Environment
The action of 1,3-PDO is influenced by environmental factors. The production of 1,3-PDO from renewable feedstocks by green processes is attracting wide attention . This biological production often faces some environmental stress, such as the concentration of glycerol and 1,3-pdo, the accumulation of 3-hydroxypropionaldehyde, and the synthesis of by-products .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1,3-Propanediol can be produced from renewable feedstocks by green processes . It is involved in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules. The production of 1,3-PDO from renewable feedstocks involves the comprehensive development of biological routes for 1,3-PDO production from glycerol, sugars, and other carbon sources using engineered producers, new chassis, and new pathways .
Cellular Effects
The production of 1,3-PDO affects various types of cells and cellular processes. For instance, the development of more efficient microbial cell factories and new bioprocesses to use diversified cheap feedstocks, eliminate by-product formation, and avoid the requirement of adding expensive cofactors is highly desired to further reduce production costs .
Molecular Mechanism
The molecular mechanism of 1,3-PDO involves the hydration of acrolein. An alternative route involves the hydroformylation of ethylene oxide to form 3-hydroxypropionaldehyde. The aldehyde is subsequently hydrogenated to give this compound .
Temporal Effects in Laboratory Settings
In continuous culture, high 1,3-PDO productivities have been obtained, but the PDO concentration was low. In fed-batch culture, the 1,3-PDO concentration of around 70 g l−1 can be achieved, while the productivity is below 1.5 g l−1 h−1 .
Dosage Effects in Animal Models
While there is limited information available on the effects of different dosages of 1,3-PDO in animal models, it has been found that the skin reactivity potential in humans was found to be lower with 1,3-PDO than 1,2-PDO .
Metabolic Pathways
1,3-PDO is involved in various metabolic pathways. For instance, it is produced from glycerol, sugars, and other carbon sources using engineered producers, new chassis, and new pathways .
Subcellular Localization
It is known that 1,3-PDO is widely used in solvents, cosmetics, cleaning products, pharmaceutical industries, and organic synthesis intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Propanediol can be synthesized through several chemical routes:
Hydration of Acrolein: This method involves the hydrolysis of acrolein to 3-hydroxypropanal, followed by hydrogenation to produce this compound.
Hydroformylation of Ethylene Oxide: In this process, ethylene oxide reacts with carbon monoxide in the presence of an organometallic catalyst to form 3-hydroxypropionaldehyde, which is then hydrogenated to yield this compound.
Selective Deoxygenation of Glycerol: Glycerol can be converted to this compound using heterogeneous or homogeneous catalysis.
Industrial Production Methods
The industrial production of this compound has shifted towards more sustainable and environmentally friendly methods. One such method is the microbial fermentation of renewable feedstocks like glycerol and glucose. Microorganisms such as Klebsiella, Clostridium, and genetically modified strains of Escherichia coli are used to produce this compound through fermentation processes .
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediol undergoes various chemical reactions typical of alcohols:
Oxidation: It can be oxidized to form aldehydes or carboxylic acids.
Esterification: It reacts with carboxylic acids to form esters.
Urethane Formation: It reacts with isocyanates to form urethanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Esterification: Carboxylic acids or acid chlorides are used in the presence of acid catalysts.
Urethane Formation: Isocyanates are used under mild conditions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Esterification: Produces esters.
Urethane Formation: Produces urethanes.
Comparison with Similar Compounds
1,3-Propanediol can be compared with other diols such as 1,2-propanediol (propylene glycol) and 1,4-butanediol:
1,2-Propanediol: Also known as propylene glycol, it has two hydroxyl groups on adjacent carbon atoms. It is commonly used as an antifreeze and in food products.
1,4-Butanediol: This compound has four carbon atoms with hydroxyl groups on the first and fourth carbons. .
This compound is unique due to its specific placement of hydroxyl groups, which gives it distinct properties and applications in polymer production and as a renewable resource .
Properties
IUPAC Name |
propane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O2/c4-2-1-3-5/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFDHNVEDLHUCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O2 | |
Record name | 1,3-propanediol | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/1,3-propanediol | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
31714-45-1, 345260-48-2 | |
Record name | Poly(trimethylene ether) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31714-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Bio-PDO homopolymer | |
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DSSTOX Substance ID |
DTXSID8041246 | |
Record name | 1,3-Propanediol | |
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Molecular Weight |
76.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid, Colorless to pale yellow liquid; [Merck Index] Colorless odorless liquid; [Alfa Aesar MSDS] | |
Record name | 1,3-Propanediol | |
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Record name | 1,3-Propanediol | |
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Boiling Point |
210-212 °C | |
Record name | 1,3-Propanediol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8263 | |
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Flash Point |
Flash Point: 174 °F/ 345 °C /closed cup/ | |
Record name | 1,3-Propanediol | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Solubility |
Miscible with water, Very soluble in ethyl ether; slightly soluble in benzene, Miscible with alcohol | |
Record name | 1,3-Propanediol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8263 | |
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Density |
1.0597 at 20 °C/4 °C | |
Record name | 1,3-Propanediol | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Vapor Pressure |
0.04 [mmHg], 0.0441 mm Hg at 25 °C | |
Record name | 1,3-Propanediol | |
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Record name | 1,3-Propanediol | |
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Color/Form |
Colorless to pale yellow, very viscid liquid | |
CAS No. |
504-63-2 | |
Record name | 1,3-Propanediol | |
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Record name | 1,3-Propanediol | |
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Record name | 1,3-Propanediol | |
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Record name | 1,3-PROPANEDIOL | |
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Record name | 1,3-Propanediol | |
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Record name | Propane-1,3-diol | |
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Retrosynthesis Analysis
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